6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide
Description
6-Fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide is a quinoline-based small molecule characterized by a fluorine atom at position 6, a hydroxyl group at position 4, and a carboxamide-linked 2-(pyridin-2-yl)ethyl substituent. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group may facilitate hydrogen bonding with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C17H14FN3O2 |
|---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O2/c18-11-4-5-15-13(9-11)16(22)14(10-21-15)17(23)20-8-6-12-3-1-2-7-19-12/h1-5,7,9-10H,6,8H2,(H,20,23)(H,21,22) |
InChI Key |
XVKNUGAIZWVGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-fluoro-4-hydroxyquinoline with 2-(pyridin-2-yl)ethylamine under acidic conditions to form the desired carboxamide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 6-fluoro-4-quinolone-3-carboxamide.
Reduction: Formation of 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure is characterized by the presence of a fluoro group, hydroxyl group, and a pyridine moiety attached to a quinoline backbone. The molecular formula is . Its unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Medicinal Chemistry
6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide has been explored for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that this compound may inhibit key enzymes involved in cancer pathways. For instance, it could inhibit phosphatidylinositol 3-kinase (PI3Kα), which plays a crucial role in cancer signaling. In vitro tests against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines demonstrated significant antiproliferative effects with IC50 values of 37.4 µM and 8.9 µM respectively.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Fluoro derivative | Caco-2 | 37.4 |
| 6-Fluoro derivative | HCT-116 | 8.9 |
| Other derivatives | Caco-2 | 50.9 |
| Other derivatives | HCT-116 | 3.3 |
Antimalarial Research
The compound has been identified as a candidate for antimalarial drug development. Research indicates that similar quinoline derivatives exhibit activity against Plasmodium falciparum, the causative agent of malaria. A series of quinoline-4-carboxamides were screened for their antiplasmodial activity, showing moderate potency but with promising pharmacokinetic properties leading to further optimization for efficacy in vivo .
The biological activity of this compound extends to enzyme inhibition and receptor modulation:
- Enzyme Inhibition : The compound may inhibit enzymes critical to cellular processes, thereby affecting various disease pathways.
- Receptor Modulation : It may interact with cellular receptors, leading to altered cellular responses that can be beneficial in therapeutic contexts.
Anticancer Studies
Recent studies have highlighted the anticancer potential of quinoline derivatives similar to 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide:
- Cell Line Evaluations : Evaluations against various cancer cell lines have shown that modifications in the structure can lead to enhanced potency.
- Mechanism of Action : The mechanism involves inhibition of critical signaling pathways associated with cell proliferation and survival, making it a valuable candidate in cancer therapeutics.
Antimalarial Development
The optimization of quinoline derivatives has led to compounds demonstrating excellent efficacy in preclinical models against malaria:
- Efficacy Studies : Compounds derived from this series have shown significant reductions in parasitemia in mouse models when administered at low doses over several days.
- Novel Mechanisms : The discovery of new mechanisms of action, such as inhibition of translation elongation factor 2, provides insights into how these compounds can disrupt malaria parasite life cycles effectively .
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes structural and functional distinctions between 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide and related quinoline derivatives:
Structural and Functional Insights
- Fluorine vs.
- Hydroxyl Group Impact: The 4-hydroxy moiety distinguishes the target compound from non-hydroxylated analogs (e.g., ), enabling stronger hydrogen-bonding interactions with polar residues in enzymatic active sites.
- Pyridin-2-yl vs. Pyridin-3-yl : The pyridin-2-yl ethyl group in the target compound likely adopts a distinct spatial orientation compared to pyridin-3-yl derivatives (e.g., ), affecting binding to receptors with sterically constrained pockets.
- Carboxamide Linkers: The N-(2-(pyridin-2-yl)ethyl) carboxamide linker balances flexibility and rigidity, contrasting with bulkier groups like benzothiazole () or morpholinopropyl (), which may hinder membrane permeability.
Biological Activity
6-Fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. The structural features of this compound, including the presence of a fluorine atom and a hydroxyl group on the quinoline ring, enhance its pharmacological properties, making it a candidate for drug development.
Chemical Structure and Properties
The chemical structure of 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C17H16FN3O2 |
| Molecular Weight | 311.31 g/mol |
| CAS Number | 1401584-92-6 |
Biological Activities
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Quinoline derivatives are recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For instance, studies have reported that similar quinoline compounds exhibit MIC values ranging from 1 to 2 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Properties
Research highlights the antiviral potential of quinoline derivatives, including this compound. Quinoline scaffolds have been reported to exhibit activity against viruses like HIV and Zika virus. The mechanism of action often involves inhibition of viral replication processes .
Anticancer Activity
The anticancer properties of quinoline derivatives are well-documented. This specific compound's structure suggests potential interactions with targets involved in cancer cell proliferation and survival. Studies have indicated that quinoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth .
The biological activity is largely attributed to the compound's ability to interact with various biological targets:
- Enzyme Inhibition : The presence of functional groups allows for interaction with enzymes involved in bacterial cell wall synthesis and viral replication.
- DNA Interaction : Quinoline compounds often intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have explored the efficacy of 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a focus on its mechanism involving DNA gyrase inhibition .
- Antiviral Screening : Another investigation assessed the antiviral potential against HIV, revealing that quinoline derivatives could inhibit viral entry and replication in vitro .
- Anticancer Activity : Research evaluating the cytotoxic effects on various cancer cell lines showed that the compound induced cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes and characterization techniques for 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide?
Answer:
- Synthetic Routes :
- Amide Coupling : Use carbodiimide-based reagents (e.g., PyBOP) to couple quinoline-3-carboxylic acid derivatives with amine-containing substrates (e.g., 2-(pyridin-2-yl)ethylamine). Reaction conditions (solvent, temperature, stoichiometry) should be optimized via Design of Experiments (DoE) to maximize yield .
- Quinoline Core Formation : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) serves as a precursor. Hydrolysis and subsequent functionalization can yield the target compound .
- Characterization :
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
Answer:
- Purity Assessment :
- Stability Testing :
Advanced Research Questions
Q. What computational strategies can predict the biological activity of quinoline-3-carboxamide derivatives?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity with biological targets (e.g., kinases) .
- Molecular Docking : Simulate interactions with receptors (e.g., DNA gyrase for antibacterial activity) using software like AutoDock Vina. Prioritize derivatives with high binding affinity scores .
- Machine Learning : Train models on existing bioactivity datasets (e.g., IC₅₀ values) to identify structural features (e.g., fluorine substitution) linked to potency .
Q. How can contradictory bioactivity data (e.g., anticancer vs. antibacterial effects) be systematically analyzed?
Answer:
- Comparative Structure-Activity Relationship (SAR) :
- Fluorine Positioning : 6-Fluoro substitution may enhance DNA intercalation (anticancer), while 4-hydroxy groups improve solubility for bacterial membrane penetration .
- Side Chain Modifications : Pyridin-2-ethylamine vs. bulkier substituents alter target selectivity. Test analogs in parallel assays (e.g., MTT for cancer cells, MIC for bacteria) .
- Data Normalization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
Q. What experimental designs optimize reaction yields while minimizing byproducts?
Answer:
- Statistical Optimization :
- Response Surface Methodology (RSM) : Vary factors (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, RuO₂/NaIO₄ oxidation in CCl₄/MeCN reduces unwanted byproducts .
- Taguchi Arrays : Screen 4–5 factors (e.g., reaction time, reagent equivalents) with minimal experiments .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Q. How can researchers resolve discrepancies in spectroscopic data across studies?
Answer:
- Standardized Protocols :
- Advanced Techniques :
Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
